molecular formula C10H7ClN2 B182944 3-Chloro-6-phenylpyridazine CAS No. 20375-65-9

3-Chloro-6-phenylpyridazine

Cat. No.: B182944
CAS No.: 20375-65-9
M. Wt: 190.63 g/mol
InChI Key: BUBRFWDEAVIFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-phenylpyridazine (CAS 20375-65-9) is a heteroaromatic compound with a pyridazine core substituted by chlorine at position 3 and a phenyl group at position 4. It is synthesized via methods such as chlorination of 6-phenylpyridazine derivatives or coupling reactions involving chlorinated intermediates . Key applications include:

  • Synthetic intermediate: Used to prepare triazolo[4,3-b]pyridazine derivatives (e.g., for biological evaluation) , fluorinated pyridazines (e.g., 3-Fluoro-6-phenylpyridazine) , and substituted pyridazinones (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) .
  • Pharmaceutical relevance: Serves as a precursor in the synthesis of neuroactive agents like levodopa and bromocriptine analogs .
  • Electrochemical studies: Investigated via cyclic voltammetry, particularly in carbon dioxide environments .

Preparation Methods

Vilsmeier-Haack Chlorination Using Phosphorus Oxychloride and Disubstituted Formamide

The Vilsmeier-Haack reaction, traditionally employed for formylation, has been adapted for the chlorination of pyridazinones to yield 3-chloro-6-phenylpyridazine. This method, detailed in patent literature , offers a one-step synthesis with high efficiency and minimal protective group manipulation.

Reaction Mechanism

The process leverages the Vilsmeier reagent—a combination of phosphorus oxychloride (POCl₃) and a disubstituted formamide such as dimethylformamide (DMF). Unlike classical formylation, this reaction selectively chlorinates the 3-position of the pyridazinone ring without introducing formyl groups . The mechanism involves the in situ generation of a chloroiminium intermediate, which facilitates nucleophilic displacement of the carbonyl oxygen by chlorine. The absence of hydroxyl groups on the phenyl substituent eliminates the need for protective steps, streamlining the synthesis .

Experimental Procedure

A representative protocol involves the following steps :

  • Reagent Preparation : Cool DMF (85 mL) to 5°C and slowly add POCl₃ (115 mL) while maintaining the temperature below 60°C.

  • Substrate Addition : Rapidly add 6-phenyl-3(2H)-pyridazinone (30 g, 0.16 mol) in portions to the cold reagent mixture.

  • Reaction Conditions : Heat the mixture to 85°C and stir for 4.5 hours.

  • Workup : Cool the reaction to 35°C, quench in ice-cold water (1 L), and filter the precipitate.

  • Purification : Recrystallize the crude product from a dimethylformamide-isopropanol mixture to obtain pure this compound.

Table 1: Key Reaction Parameters for Vilsmeier-Haack Chlorination

ParameterValue/Description
Starting Material6-Phenyl-3(2H)-pyridazinone
ReagentsPOCl₃, DMF
Temperature Range5°C (initial) to 85°C (reflux)
Reaction Time4.5 hours
Yield80–96% (crude); 80% (purified)

This method achieves yields exceeding 80% after purification, with scalability demonstrated at the 100-gram scale . The absence of hydroxyl protection steps reduces both cost and complexity compared to earlier multi-step protocols .

Leuckart Reaction with Sodium Hydroxide and Chloroform

The Leuckart reaction, historically used for amine synthesis, has been reported as an alternative route for this compound . While less commonly applied, this method provides a distinct approach under basic conditions.

Reaction Description

As described in industrial literature , 2-phenylpyridine is treated with sodium hydroxide and chloroform to form the target compound. The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where chloroform acts as a chlorinating agent under strongly basic conditions. However, the exact pathway remains ambiguous, as traditional Leuckart mechanisms involve reductive amination rather than chlorination .

Procedure and Limitations

The reported steps include :

  • Mixing : Dissolve 2-phenylpyridine in chloroform.

  • Base Addition : Introduce aqueous sodium hydroxide to the mixture.

  • Reaction Monitoring : Stir the exothermic mixture for several hours.

  • Isolation : Filter and evaporate the solvent to isolate the product.

Table 2: Leuckart Reaction Conditions

ParameterValue/Description
Starting Material2-Phenylpyridine
ReagentsChloroform, NaOH
TemperatureAmbient to exothermic
Reaction TimeSeveral hours
YieldNot reported

Critical limitations include unreported yields, potential side reactions (e.g., ring expansion or oxidation), and the lack of mechanistic clarity . These factors reduce the method’s reliability for large-scale applications compared to the Vilsmeier-Haack approach.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

CriterionVilsmeier-Haack MethodLeuckart Reaction
Starting Material6-Phenyl-3(2H)-pyridazinone2-Phenylpyridine
ReagentsPOCl₃, DMFChloroform, NaOH
Reaction StepsOne-stepOne-step
Yield80–96%Unreported
ScalabilityDemonstrated at 100 g scaleNot validated
Mechanistic ClarityWell-establishedAmbiguous
Safety ConsiderationsHigh-temperature handlingExothermic, chloroform exposure

The Vilsmeier-Haack method outperforms the Leuckart reaction in yield, scalability, and mechanistic predictability. However, the former requires specialized starting materials (pyridazinones), whereas the latter uses commercially available 2-phenylpyridine.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis:
CPP plays a critical role as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of antimalarial and anti-inflammatory drugs, showcasing its significance in medicinal chemistry. Notably, it serves as a precursor for herbicidal and fungicidal compounds, enhancing agricultural productivity by combating pests and diseases .

Case Study: Anticancer Activity
Research has indicated that CPP derivatives exhibit anticancer properties. A study highlighted the synthesis of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-one, demonstrating significant cytotoxic effects against cancer cell lines . This underscores the potential of CPP in developing new cancer therapies.

Agrochemical Applications

Herbicides and Fungicides:
CPP is integral in the formulation of various agrochemicals. Its derivatives are used to create effective herbicides and fungicides that improve crop yields. The compound's ability to act as a precursor in synthesizing pyridazinyloxyarylureas highlights its importance in agricultural chemistry .

Application TypeDescription
HerbicidesUsed as intermediates for developing effective herbicides to control unwanted vegetation.
FungicidesServes as a precursor for fungicidal compounds that protect crops from fungal infections.

Chemical Industry Applications

Catalyst in Chemical Reactions:
CPP is recognized for its catalytic properties in various chemical reactions, including polymerization processes essential for producing plastics and synthetic materials. Its efficiency as a catalyst extends to the epoxidation of alkenes and the production of fine chemicals such as dyes and drugs .

Pigments and Dyes Production:
In the dye industry, CPP is utilized as a precursor for creating copper phthalocyanine, a widely used blue pigment. It also contributes to producing other industrial pigments like chrome green and yellow .

Electronics Applications

Components in Electronic Devices:
The compound is employed in producing electrolytes for lithium-ion batteries, which are crucial for portable electronic devices. Furthermore, CPP is involved in manufacturing organic light-emitting diodes (OLEDs), enhancing display technologies in modern electronics .

Safety and Environmental Considerations

While CPP has numerous applications, safety data indicate potential hazards such as skin irritation and eye damage upon exposure . Therefore, handling protocols must be strictly followed to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of 3-chloro-6-phenylpyridazine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. For example, similar pyridazine derivatives have been shown to inhibit enzymes like phosphodiesterase, which can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 3-Chloro-6-phenylpyridazine against analogs with variations in substituents, reactivity, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications References
3-Fluoro-6-phenylpyridazine Chlorine → Fluorine at position 3 - 91% yield via halogen exchange
- Higher thermal stability (m.p. 129–131°C)
3,6-Diphenylpyridazine Chlorine → Phenyl at position 3 - Synthesized via Pd-catalyzed cross-coupling (90% yield)
- Used in ligand design
3-Butyl-6-phenylpyridazine Chlorine → Butyl at position 3 - Lower reactivity in cross-coupling (46% yield)
- Liquid at room temperature
3-Chloro-6-methylpyridazine Phenyl → Methyl at position 6 - Lower molecular weight (128.56 g/mol)
- Crystalline powder (m.p. 60°C)
3-Hydrazino-6-PY-pyridazine Chlorine → Hydrazine at position 3 - Precursor for cardiac stimulants
- Characterized via NMR and mass spectra

Physicochemical Properties

  • Thermal Stability : Fluorinated analogs (e.g., 3-Fluoro-6-phenylpyridazine) exhibit higher melting points (129–131°C) compared to the chloro analog (67–69°C) .
  • Solubility : Methyl substitution at position 6 (3-Chloro-6-methylpyridazine) reduces aromaticity, enhancing solubility in organic solvents .

Biological Activity

3-Chloro-6-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and anticancer properties. Its interactions with various biological targets suggest a role in modulating specific biochemical pathways, making it a candidate for further therapeutic exploration.

Key Biological Activities

  • Anti-inflammatory : The compound has shown potential in reducing inflammation, which is critical in various diseases.
  • Anticancer : Studies indicate its efficacy against certain cancer cell lines, suggesting it may inhibit tumor growth.
  • Antimicrobial : Investigations have also explored its effects against bacterial and fungal pathogens .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor or modulator , influencing various biochemical pathways. For instance, the presence of the chlorine atom and phenyl substituent enhances its binding affinity to molecular targets.

Interaction with Biological Targets

The compound's mechanism can be summarized as follows:

  • Binding Affinity : It interacts with enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It may affect receptor activity, altering cellular signaling pathways.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for comparative studies with other pyridazine derivatives. Below is a table highlighting similar compounds and their key features:

Compound NameMolecular FormulaKey Features
3-Chloro-6-methylpyridazineC8H8ClN2Methyl group instead of phenyl group
4-Chloro-3-phenylpyridazineC10H8ClN2Chlorine at a different position
5-Chloro-2-(4-fluorophenyl)pyridazineC10H7ClFN2Fluorine substitution enhancing reactivity

The distinct electronic properties of this compound due to its substitution pattern make it particularly interesting for research and application development.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Another study assessed its ability to reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicated that the compound exhibited moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-6-phenylpyridazine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, this compound reacts with aliphatic/aromatic amines under solvent-free conditions using KF and phase transfer agents, with microwave irradiation accelerating kinetics . Optimization involves adjusting reaction time, temperature, and equivalents of reagents. Yields >90% are achievable for derivatives like 3-butyl-6-phenylpyridazine when using 15% EtOAc/hexanes for purification .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Use silica gel chromatography with gradient elution (e.g., 2.5–15% EtOAc/hexanes) for purification .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR : 1H^1H-NMR (300 MHz, CDCl3_3) reveals aromatic protons at δ 8.05–7.35 ppm and alkyl chain protons at δ 3.01–0.96 ppm for derivatives like 3-butyl-6-phenylpyridazine .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=9.461A˚,b=6.557A˚,c=24.123A˚a = 9.461 \, \text{Å}, b = 6.557 \, \text{Å}, c = 24.123 \, \text{Å} confirm molecular packing and bond angles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+[M+H]^+ at 343.75 for trifluoromethyl derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for bioactive derivatives. For example:

  • Antiparkinsonian Agents : Downstream synthesis of levodopa precursors via coupling with carbidopa intermediates .
  • Kinase Inhibitors : Functionalization at the 6-position with fluorophenyl or trifluoromethyl groups enhances binding to Akt isoforms .
    • Experimental Design : Screen derivatives against neurological targets (e.g., dopamine receptors) using radioligand binding assays .

Advanced Research Questions

Q. How do electronic and steric effects influence substitution reactions at the 3-chloro position?

  • Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model reaction pathways. Exact exchange terms improve accuracy for atomization energies (average deviation ±2.4 kcal/mol) .
  • Steric Maps : Analyze substituent bulk using crystal structure data (e.g., dihedral angles >90° for phenyl groups hinder nucleophilic attack) .
    • Case Study : Organobismuthane-mediated coupling of this compound with butyl groups shows higher regioselectivity under inert atmospheres .

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

  • Methodology :

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexanes) to improve crystal growth. Slow evaporation at 4°C enhances monoclinic lattice formation .
  • Twinned Data : Apply SHELX software for structure refinement. SHELXL handles high-resolution data (R-factor <0.05) and twinning via HKLF5 format .
    • Example : The title compound C15H14ClF3N4\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_4 required 7857 reflections for refinement, with θ=2.229.7\theta = 2.2–29.7^\circ ensuring completeness .

Q. How can contradictory reactivity data in fluorination or amination reactions be reconciled?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. For example, microwave-assisted fluorination with KF yields mono- vs. di-fluorinated products .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O}) or trapping experiments to identify intermediates .
    • Data Analysis : Compare HPLC retention times and HRMS fragmentation patterns to distinguish isomeric byproducts .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods. The compound is a respiratory irritant (STOT SE 3) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis .

Properties

IUPAC Name

3-chloro-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBRFWDEAVIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174302
Record name 3-Chloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20375-65-9
Record name 3-Chloro-6-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20375-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-phenylpyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20375-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-phenylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-6-phenylpyridazine
3-Chloro-6-phenylpyridazine
3-Chloro-6-phenylpyridazine
3-Chloro-6-phenylpyridazine
3-Chloro-6-phenylpyridazine
3-Chloro-6-phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.